Glycine, N-(1-methylethyl)-N-nitroso-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[nitroso(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-4(2)7(6-10)3-5(8)9/h4H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJHQLTUEGQHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219501 | |
| Record name | Glycine, N-(1-methylethyl)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-16-8 | |
| Record name | N-Nitroso-N-isopropylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56785 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(1-methylethyl)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSO-N-ISOPROPYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV8ZO38TAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction with Denitrosating Agents:specific Chemical Agents Can Be Used to Remove the Nitroso Group. Sulfamic Acid, in Conjunction with a Strong Acid, is a Common Denitrosating Agent, Although the Reaction Can Be Highly Exothermic.google.comanother Method Involves the Use of Aliphatic or Cycloaliphatic Ketones in the Presence of a Strong Acid Containing a Nucleophilic Anion.google.com
The table below outlines the reagents used in the acid-catalyzed denitrosation and subsequent derivatization for analytical purposes.
Table 2: Reagents for Analytical Denitrosation of N-Nitrosoglyphosate
| Reagent Component | Function | Reference |
|---|---|---|
| Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl) | Strong acid to catalyze denitrosation by protonating the N-nitroso group, generating a nitrosyl cation. | scielo.brconicet.gov.arfao.org |
| Sulfanilamide | Aromatic amine nucleophile that reacts with the nitrosyl cation to form a diazonium salt. | conicet.gov.arfao.org |
| N-(1-Naphthyl)ethylenediamine (NED) | Coupling agent that reacts with the diazonium salt to form a stable, intensely colored azo dye. | conicet.gov.arfao.org |
| Heating (e.g., 95 °C) | Increases the rate of the derivatization reaction. | conicet.gov.arresearchgate.net |
Data derived from analytical methods for NNG determination.
Advanced Analytical Methodologies for Detection and Quantification of Glycine, N 1 Methylethyl N Nitroso
Chromatographic Techniques: Development and Validation
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of N-nitroso compounds due to its superior separation capabilities and the high specificity and sensitivity of mass-based detection. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
Given the polar nature imparted by the carboxylic acid and nitroso functional groups, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the direct analysis of Glycine (B1666218), N-(1-methylethyl)-N-nitroso-. This method obviates the need for chemical derivatization, thereby simplifying sample preparation and reducing the potential for analytical artifacts.
Method development typically employs reversed-phase chromatography with a C18 column to separate the analyte from matrix components. lcms.czijper.orgmdpi.com The mobile phase often consists of an aqueous component, such as water with a small percentage of formic acid to ensure the protonation of the analyte for optimal ionization, and an organic modifier like methanol (B129727) or acetonitrile. lcms.czshimadzu.com Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed via multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.comnih.gov For instance, a plausible MRM transition for Glycine, N-(1-methylethyl)-N-nitroso- would involve the protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion for confirmation and quantification.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Glycine, N-(1-methylethyl)-N-nitroso- This table presents a hypothetical, yet scientifically grounded, set of parameters for the analysis of the target compound, based on established methods for similar N-nitroso amino acids like N-nitroso-N-methyl-4-aminobutyric acid (NMBA).
| Parameter | Value/Condition |
| LC System | UHPLC/HPLC |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | Calculated m/z for C₅H₁₀N₂O₃ |
| Product Ions (MRM) | Hypothetical fragments for quantification & confirmation |
| LOD/LOQ | Expected in the low ng/mL to pg/mL range mdpi.comnih.gov |
Direct analysis of Glycine, N-(1-methylethyl)-N-nitroso- by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. Its high polarity and low volatility, characteristic of amino acids, prevent it from eluting from the GC column under typical conditions. Furthermore, N-nitroso compounds can be thermally labile, potentially degrading in the high-temperature environment of the GC injector port. pmda.go.jp Therefore, derivatization is a mandatory prerequisite for GC-MS analysis. sigmaaldrich.comthermofisher.com
Once derivatized to a more volatile and thermally stable form, the analyte can be separated on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. nih.gov Electron impact (EI) or negative chemical ionization (NCI) can be used, with NCI often providing enhanced sensitivity for electronegative derivatives like those formed with pentafluorobenzyl bromide. nih.gov Isotope dilution using a stable isotope-labeled internal standard is the preferred method for accurate quantification. nih.gov
Table 2: Representative GC-MS Conditions for Derivatized Glycine, N-(1-methylethyl)-N-nitroso- This table outlines plausible GC-MS parameters for the analysis of a silylated derivative of the target compound.
| Parameter | Value/Condition |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at ~100°C, ramp at 10-20°C/min to ~280-300°C |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Characteristic m/z fragments of the specific derivative |
Ion chromatography (IC) could theoretically be employed to separate the anionic form of Glycine, N-(1-methylethyl)-N-nitroso- at an appropriate pH. This technique separates ions based on their interaction with a charged stationary phase. However, IC is generally coupled with conductivity or UV detection, which lacks the specificity and sensitivity of mass spectrometry. This limitation makes it difficult to distinguish the analyte from co-eluting matrix components, rendering IC less suitable for trace-level quantification in complex samples compared to LC-MS/MS or GC-MS.
Sample Preparation Strategies for Diverse Academic Research Matrices
The goal of sample preparation is to extract the target analyte from a complex matrix (e.g., biological fluids, food, water), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. sciex.comnih.gov
Solid-Phase Extraction (SPE) is a widely used and effective technique for the clean-up and concentration of N-nitroso compounds from various matrices. chromatographyonline.com The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For an N-nitroso amino acid like Glycine, N-(1-methylethyl)-N-nitroso-, a mixed-mode sorbent possessing both reversed-phase and anion-exchange properties would be ideal. This allows for the retention of the analyte based on its hydrophobicity and its anionic carboxylate group, while allowing for the washing away of different types of interferences.
For food matrices, a common initial step is extraction with an organic solvent like acetonitrile, followed by a clean-up step. sciex.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, or modifications thereof, can also be adapted for this purpose. nih.gov
Table 3: Summary of Potential Extraction and Clean-up Methods
| Technique | Sorbent/Solvent System | Target Matrices |
| Solid-Phase Extraction (SPE) | Mixed-Mode Anion Exchange; Polymeric Reversed-Phase | Aqueous samples, biological fluids |
| Liquid-Liquid Extraction (LLE) | Dichloromethane, Ethyl Acetate | Aqueous samples |
| QuEChERS | Acetonitrile, MgSO₄, NaCl, Citrate Buffers | Food products, biological tissues |
As mentioned, derivatization is essential for the analysis of Glycine, N-(1-methylethyl)-N-nitroso- by GC-MS. sigmaaldrich.com The primary target for derivatization is the polar carboxylic acid group, which is responsible for the compound's low volatility.
Silylation is a common derivatization approach for compounds containing active hydrogens, such as those in carboxylic acids. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the carboxyl group to form a volatile silyl (B83357) ester. MTBSTFA is often preferred as it produces derivatives that are more stable against hydrolysis. sigmaaldrich.com
Alkylation/Esterification , for example, using pentafluorobenzyl bromide (PFBBr) in the presence of a base, is another effective method. nih.govnih.gov This reaction converts the carboxylic acid into a PFB ester, which is highly responsive to electron capture negative ionization (ECNI) in GC-MS, leading to very low detection limits. nih.gov
A more complex, two-step approach involves the denitrosation of the N-nitroso group (e.g., using hydrobromic acid), followed by derivatization of the resulting secondary amine (N-isopropylglycine) and the carboxylic acid. researchgate.net
Table 4: Common Derivatization Reagents for GC-MS Analysis of N-Nitroso Amino Acids
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Carboxylic Acid (-COOH) | tert-Butyldimethylsilyl (TBDMS) Ester |
| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) Ester |
| Ethylchloroformate | ECF | Carboxylic Acid & Amine | Ethoxycarbonyl derivative |
Method Validation Parameters: Limit of Detection, Quantification, and Accuracy for Research Studies
Advanced analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the methods of choice for the trace-level detection and quantification of these compounds due to their high sensitivity and selectivity. lcms.czrsc.orgnih.gov The validation of these methods is performed in accordance with international guidelines to ensure they are fit for purpose. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. tbzmed.ac.ir For carcinogenic impurities like N-nitrosamines, achieving low LOD and LOQ values is critical for risk assessment. ijpsjournal.com
Research on N-nitrososarcosine (NSAR), a compound structurally related to Glycine, N-(1-methylethyl)-N-nitroso-, provides valuable insights. A study on the determination of NSAR in tobacco products using isotope dilution LC-MS/MS reported an LOD of 27.3 ng/g and an LOQ of 91.0 ng/g. rsc.orgrsc.orgresearchgate.net This demonstrates the capability of modern analytical methods to detect and quantify N-nitroso amino acids at low levels in complex matrices.
The following interactive table summarizes LOD and LOQ values from a study on various N-nitrosamines in sartan medicines, which can serve as a reference for the expected analytical sensitivity for related compounds.
Table 1: Method Detection and Quantification Limits for Various N-Nitrosamines by LC-MS/MS. nih.gov Note: This data is for various N-nitrosamine compounds and is presented to illustrate typical analytical sensitivities. Specific values for Glycine, N-(1-methylethyl)-N-nitroso- may vary.
| Compound | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| N-nitrosodiethylamine (NDEA) | 20 | 50 |
| N-nitrosodimethylamine (NDMA) | 20 | 50 |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 20 | 50 |
| N-nitrosomorpholine (NMOR) | 20 | 50 |
| N-nitrosopiperidine (NPIP) | 20 | 50 |
| N-nitrosodiisopropylamine (NDiPA) | 20 | 50 |
| N-nitrosoethylisopropylamine (NEIPA) | 20 | 50 |
Accuracy
Accuracy, in the context of analytical method validation, refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Regulatory guidelines often specify acceptable recovery ranges, commonly between 80% and 120%. nih.gov
In the aforementioned study on N-nitrosamines in sartans, the intra-day and inter-day recoveries for most of the twelve nitrosamines analyzed were within the 80–120% range, with a precision of 20%. nih.gov This level of accuracy is crucial for ensuring that the quantified levels of impurities in research studies are a true reflection of their presence in the sample.
The following interactive table presents accuracy data from a study on N-nitrosamines, showcasing the recovery rates in different matrices.
Table 2: Accuracy (Recovery %) of Analytical Methods for N-Nitrosamines in Different Matrices. rsc.orgresearchgate.net Note: This data is for various N-nitrosamine compounds and is presented to illustrate typical analytical accuracy. Specific values for Glycine, N-(1-methylethyl)-N-nitroso- may vary.
| Compound | Recovery in Drinking Water (%) | Recovery in Wastewater (%) |
| N-nitrosodimethylamine (NDMA) | 83 | 78 |
| N-nitrosomethylethylamine (NMEA) | 81 | 75 |
| N-nitrosodiethylamine (NDEA) | 82 | 79 |
| N-nitrosopyrrolidine (NPyr) | 79 | 72 |
| N-nitrosopiperidine (NPip) | 75 | 68 |
| N-nitroso-n-dipropylamine (NDPA) | 78 | 71 |
| N-nitrosodi-n-butylamine (NDBA) | 73 | 69 |
| N-nitrosomorpholine (NMor) | 80 | 76 |
The development and validation of analytical methods with low detection and quantification limits and high accuracy are fundamental for the reliable investigation of N-nitroso compounds in research studies. While direct data for Glycine, N-(1-methylethyl)-N-nitroso- is sparse, the established methodologies for structurally similar compounds provide a solid foundation for its future analysis.
Environmental Occurrence, Fate, and Transport of N Nitrosamino Acids, Including Glycine, N 1 Methylethyl N Nitroso
Sources of Formation in Environmental Compartments
N-nitrosamines are a class of chemical compounds that can form under various environmental conditions when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrite (B80452), often in an acidic environment. nih.gov They are not typically manufactured for commercial purposes but can be inadvertently produced during industrial processes and are known contaminants in some products and foods. nih.gov
Formation in Water Treatment Processes and Disinfection By-products
A significant source of N-nitrosamines in the environment is their formation as disinfection by-products (DBPs) during water and wastewater treatment. syr.edu The use of disinfectants, particularly chloramine, can lead to the formation of various N-nitrosamines when precursor compounds, such as certain pharmaceuticals or natural organic matter containing secondary amine groups, are present in the source water. syr.edub-cdn.net Studies have systematically evaluated the formation of several N-nitrosamines from various precursors under different disinfection conditions, including variable dosages, exposure times, and pH levels. nih.gov For instance, the formation of NDMA during chlorination can occur through the reaction of monochloramine with dimethylamine. nih.gov
Despite the extensive research on the formation of numerous N-nitrosamines like NDMA and N-nitrosodiethylamine (NDEA) during disinfection with chlorine, chloramine, and ozone, specific studies documenting the formation of Glycine (B1666218), N-(1-methylethyl)-N-nitroso- as a disinfection by-product are not found in the reviewed literature. researchgate.net
Occurrence in Specific Environmental Matrices (e.g., Water, Soil, Air)
N-nitrosamines are considered ubiquitous environmental contaminants and have been detected in various matrices. capes.gov.brnih.gov For example, N-nitrosodiethanolamine is known to be a contaminant in cosmetics, lotions, and some pesticides. nih.gov Some volatile nitrosamines have been detected in the ambient air of industrial areas. nih.gov The presence of certain nitrosamines in soil can result from the application of herbicides that contain them as impurities. cdc.gov
While general exposure to a mixture of nitrosamines is possible, specific data on the occurrence and concentration of Glycine, N-(1-methylethyl)-N-nitroso- in water, soil, or air is not available in the current body of scientific literature.
Environmental Transformation Pathways
The environmental persistence of N-nitrosamines is determined by various degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological).
Abiotic Degradation in Natural Systems (e.g., Photolysis, Hydrolysis)
Photolysis, or degradation by sunlight, is a primary abiotic transformation pathway for many N-nitrosamines. nih.gov These compounds are generally sensitive to ultraviolet (UV) light, which can break the N-NO bond. nih.gov The rate of photolytic degradation can be influenced by factors such as pH and the presence of other substances in the water that may screen the light. researchgate.net For example, N-nitrosamines are reported to be less stable in acidic solutions or when exposed to light. nih.gov Studies have shown that various N-nitrosamines can be effectively decomposed by UV irradiation, with half-lives that can be on the order of minutes under direct sunlight. researchgate.netresearchgate.net However, specific studies on the photolysis or hydrolysis rates and products of Glycine, N-(1-methylethyl)-N-nitroso- are absent from the reviewed literature.
Biotic Degradation by Microorganisms and Enzymes
Biodegradation by microorganisms is another crucial pathway for the removal of N-nitrosamines from the environment. gassnova.no A wide variety of bacteria, including those found in the gastrointestinal tract and soil, have been shown to degrade certain nitrosamines. nih.govnih.govcapes.gov.br The biodegradability, however, varies significantly among different nitrosamine (B1359907) compounds. gassnova.no For instance, studies have shown that N-nitrosodiethanolamine (NDELA) can be readily biodegraded in water, while N-nitrosodimethylamine (NDMA) is significantly less biodegradable under similar conditions. gassnova.no Bacteria expressing specific enzymes, such as monooxygenases, have been identified as capable of degrading NDMA. psu.edunih.gov In some cases, nitrosamines are converted back to the parent amine and nitrite ions by bacteria. nih.govnih.gov
There is no specific information available regarding the biotic degradation of Glycine, N-(1-methylethyl)-N-nitroso- by environmental microorganisms or enzymes.
Mobility and Transport in Geochemical Systems (e.g., Leaching, Volatilization)
The mobility of a chemical compound in the environment determines its potential to move between different compartments like soil, water, and air. Key transport mechanisms for nitrosamines include leaching through soil into groundwater and volatilization into the atmosphere.
The potential for a nitrosamine to leach is related to its solubility in water and its interaction with soil particles. For example, N-nitrosodi-n-propylamine is expected to be highly mobile in soil and has the potential to leach into groundwater supplies. cdc.gov Similarly, NDMA is highly mobile in soil and can either volatilize or leach into groundwater. epa.gov Volatility, the tendency of a compound to become a vapor, is another important transport property. Low molecular weight nitrosamines are generally volatile. epa.gov Some nitrosamines, such as N-nitrosodiethylamine, are described as volatile liquids at room temperature. nih.gov
Specific data regarding the leaching potential, soil adsorption/desorption characteristics, or volatility of Glycine, N-(1-methylethyl)-N-nitroso- are not documented in the available scientific sources.
Modeling of Environmental Fate and Persistence
The environmental behavior of Glycine, N-(1-methylethyl)-N-nitroso- is governed by a combination of transport and transformation processes. Mathematical models are employed to simulate these processes and predict the compound's concentration and persistence in various environmental compartments such as water, soil, and air. These models integrate the physicochemical properties of the compound with environmental parameters to estimate its distribution and degradation over time.
Physicochemical Properties and Environmental Partitioning
Key to modeling is the understanding of the compound's inherent properties. While specific experimental data for Glycine, N-(1-methylethyl)-N-nitroso- is limited, data for structurally similar compounds, such as N-nitroso-N-propylglycine, can provide valuable insights. The partitioning of a chemical between different environmental media is often predicted using parameters like the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc).
For instance, the computed XLogP3 value, an estimate of log Kow, for the related compound N-nitroso-N-propylglycine is 0.7. nih.gov A relatively low log Kow value suggests a preference for the aqueous phase over fatty tissues, indicating a lower potential for bioaccumulation in organisms. The soil adsorption coefficient (Koc) is another crucial parameter that determines the mobility of a substance in soil. A low Koc value would suggest high mobility and a potential to leach into groundwater, while a high value indicates strong adsorption to soil particles.
Transformation Processes
The persistence of Glycine, N-(1-methylethyl)-N-nitroso- in the environment is largely determined by the rates of various degradation processes, including biodegradation, photolysis, and hydrolysis.
Biodegradation: This process involves the breakdown of the compound by microorganisms. Studies on other N-nitrosamines have shown that they can be biodegradable under both aerobic (oxic) and anaerobic (anoxic) conditions. The rate of biodegradation is a critical input for environmental fate models.
Photolysis: N-nitrosamines are known to be susceptible to degradation by sunlight. researchgate.net The rate of this process, known as the photolysis quantum yield, is essential for modeling the fate of the compound in surface waters and the atmosphere. The absorption of light can lead to the cleavage of the N-N bond, breaking down the molecule into less complex substances.
Hydrolysis: This chemical process involves the reaction of the compound with water. The stability of N-nitrosamines to hydrolysis can be pH-dependent. For example, some nitrosamines exhibit different degradation rates and pathways at varying pH levels. researchgate.net Understanding the hydrolysis kinetics across a range of environmental pH values is therefore important for accurate modeling.
Environmental Fate Models
Various multimedia environmental models, such as the Fugacity Model, can be used to predict the distribution of chemicals. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the physicochemical properties and degradation rates of the compound to estimate its concentration in each compartment at equilibrium.
Data Gaps and Research Needs
A significant challenge in accurately modeling the environmental fate and persistence of Glycine, N-(1-methylethyl)-N-nitroso- is the scarcity of specific experimental data for this compound. To enhance the reliability of predictive models, further research is needed to determine its key physicochemical properties and degradation rates under various environmental conditions. Specifically, experimental determination of the following parameters is crucial:
Octanol-water partition coefficient (Kow)
Soil organic carbon-water partitioning coefficient (Koc)
Biodegradation rate constants in water and soil
Photolysis quantum yield and absorption spectrum
Hydrolysis rate constants at different pH values
Without these specific data points, any modeling effort relies on estimations and analogies to related compounds, which introduces a degree of uncertainty into the predictions.
Below are interactive tables summarizing the types of data required for robust environmental fate modeling of Glycine, N-(1-methylethyl)-N-nitroso-. The values presented are hypothetical placeholders, illustrating the format of data that would be populated from experimental studies.
Table 1: Physicochemical Properties for Environmental Modeling
| Property | Value | Method |
| Molecular Weight | 146.14 g/mol | Calculated |
| Log Kow (Octanol-Water Partition Coefficient) | [Data Not Available] | Experimental/Estimated |
| Water Solubility | [Data Not Available] | Experimental/Estimated |
| Vapor Pressure | [Data Not Available] | Experimental/Estimated |
| Henry's Law Constant | [Data Not Available] | Experimental/Estimated |
Table 2: Environmental Degradation Parameters
| Degradation Process | Compartment | Half-life (t½) | Conditions |
| Biodegradation | Water | [Data Not Available] | Aerobic, 25°C |
| Biodegradation | Soil | [Data Not Available] | Aerobic, 25°C |
| Photolysis | Surface Water | [Data Not Available] | pH 7, Sunlight |
| Hydrolysis | Water | [Data Not Available] | pH 5 |
| Hydrolysis | Water | [Data Not Available] | pH 7 |
| Hydrolysis | Water | [Data Not Available] | pH 9 |
Table 3: Soil and Sediment Partitioning
| Parameter | Soil/Sediment Type | Value |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | [Data Not Available] | [Data Not Available] |
| Kd (Soil-Water Distribution Coefficient) | Sandy Loam | [Data Not Available] |
| Kd (Soil-Water Distribution Coefficient) | Clay | [Data Not Aavailable] |
Theoretical and Computational Chemistry Studies of Glycine, N 1 Methylethyl N Nitroso
Quantum Chemical Calculations of Molecular Structure, Stability, and Electronic Properties
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms, the stability of the molecule, and the distribution of electrons. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energetic and electronic landscape.
Molecular Structure: The geometry of N-nitroso-N-isopropylglycine is largely defined by the N-nitrosamine functional group. A key feature of N-nitrosamines is the partial double bond character of the nitrogen-nitrogen (N-N) bond, which arises from the delocalization of the lone pair of electrons on the amino nitrogen into the π-system of the N=O group. This resonance results in a planar or nearly planar arrangement of the C₂N-N=O core. Computational studies on similar acyclic nitrosamines, such as N-nitrosodimethylamine, confirm this planarity. For N-nitroso-N-isopropylglycine, the atoms of the isopropyl group and the carboxymethyl group are attached to this central planar moiety. The isopropyl group, being bulkier than a methyl group, would influence the local bond angles to minimize steric strain.
Below is a table of predicted geometric parameters for N-nitroso-N-isopropylglycine, based on DFT calculations performed on analogous simple N-nitrosamines like N-nitrosodimethylamine and N-nitrosodiethylamine.
| Parameter | Predicted Value Range | Description |
| Bond Lengths | ||
| r(N-N) | 1.32 - 1.35 Å | Partial double bond character due to resonance. |
| r(N=O) | 1.22 - 1.24 Å | Typical nitroso group double bond. |
| r(N-Cisopropyl) | 1.46 - 1.48 Å | Single bond between amino nitrogen and isopropyl carbon. |
| r(N-Cglycine) | 1.45 - 1.47 Å | Single bond between amino nitrogen and glycine (B1666218) methylene carbon. |
| Bond Angles | ||
| ∠(C-N-C) | 118° - 122° | Angle between the two carbon substituents on the amino nitrogen. |
| ∠(C-N-N) | 116° - 120° | Reflects the sp²-like hybridization of the amino nitrogen. |
| ∠(N-N=O) | 112° - 116° | Angle within the planar nitrosoamine group. |
Note: These values are estimations based on computational data for structurally related N-nitrosamines.
Electronic Properties: The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of a molecule's reactivity. N-nitrosamines are known to be highly polar molecules, with calculated dipole moments often exceeding 4.0 Debye, primarily due to the electronegative oxygen atom of the nitroso group. nih.gov The HOMO is typically located on the N-N-O moiety, associated with the nitrogen lone pairs and the π-system, making this region susceptible to electrophilic attack. The LUMO is usually a π* orbital centered on the N=O bond, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. Quantum chemical calculations on analogous molecules can provide precise values for these properties, helping to predict how N-nitroso-N-isopropylglycine will interact with other chemical species. nih.gov
Reaction Mechanism Simulations (e.g., Nitrosation, Decomposition Pathways)
Computational simulations are powerful tools for elucidating the step-by-step pathways of chemical reactions, including the formation and degradation of N-nitroso compounds. These simulations map the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers.
Nitrosation: The formation of N-nitroso-N-isopropylglycine occurs via the nitrosation of its secondary amine precursor, N-isopropylglycine. In acidic aqueous conditions, which are relevant to biological systems like the stomach, nitrite (B80452) (NO₂⁻) is protonated to form nitrous acid (HNO₂), which can then form the potent nitrosating agent dinitrogen trioxide (N₂O₃). Computational studies have extensively modeled the reaction of secondary amines with N₂O₃. asianpubs.orgresearchgate.net The mechanism involves the nucleophilic attack of the lone pair of the amine nitrogen on one of the nitrogen atoms of N₂O₃. This proceeds through a transition state leading to the formation of the N-N bond and subsequent elimination of a nitrite ion. DFT calculations on various secondary amines show that this reaction generally has a low activation energy, suggesting that nitrosation is likely to occur readily if the amine and a nitrosating agent are present under favorable conditions. asianpubs.org
Decomposition Pathways: N-nitrosamines can decompose through several pathways, which are critical to understanding their biological activity and environmental fate.
Metabolic Activation: The primary pathway for the carcinogenic activity of many N-nitrosamines is metabolic activation by cytochrome P450 enzymes. cdnsciencepub.com This process involves the hydroxylation of a carbon atom adjacent (in the α-position) to the amino nitrogen. For N-nitroso-N-isopropylglycine, this could occur on the methine carbon of the isopropyl group or the methylene carbon of the glycine group. Computational models simulate this oxidation to predict which site is more susceptible. Following α-hydroxylation, the molecule becomes an unstable α-hydroxynitrosamine, which spontaneously decomposes. This decomposition leads to the formation of a highly reactive diazonium ion and an aldehyde or ketone (acetone from the isopropyl side, or glyoxylic acid from the glycine side). The diazonium ion is a potent electrophile that can alkylate biological macromolecules like DNA, initiating carcinogenic processes.
Photolytic Decomposition: N-nitrosamines are susceptible to degradation by ultraviolet (UV) light. Computational studies on molecules like N-nitrosodimethylamine (NDMA) show that UV absorption excites the molecule, leading primarily to the homolytic cleavage of the weak N-N bond. sapub.org This generates an amino radical and a nitric oxide (NO) radical, which can then undergo further reactions.
Acid-Catalyzed Decomposition: In strongly acidic conditions, decomposition can occur via protonation of the molecule. While protonation on the nitroso oxygen is more common, protonation on the amino nitrogen can lead to denitrosation, regenerating the secondary amine and releasing a nitrosonium ion (NO⁺). nih.gov
Conformational Analysis and Rotational Barriers via Computational Methods
The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. Conformational analysis involves identifying the stable low-energy structures (conformers) and the energy barriers that separate them.
For N-nitroso-N-isopropylglycine, the most significant conformational feature is the restricted rotation around the N-N bond, a direct consequence of its partial double bond character. This restriction creates a substantial energy barrier, leading to the existence of distinct E (anti) and Z (syn) isomers, which can often be observed separately in NMR spectroscopy. mdpi.com Computational studies on acyclic nitrosamines have quantified this barrier. For N-nitrosodimethylamine, the rotational barrier is calculated to be around 23 kcal/mol. nih.gov The barrier for N-nitroso-N-isopropylglycine is expected to be of a similar magnitude. DFT and ab initio methods can precisely calculate the energy of the planar ground state and the twisted transition state for rotation, providing a reliable estimate of this barrier. nih.govresearchgate.net
Other sources of conformational flexibility in N-nitroso-N-isopropylglycine include:
Rotation around the N-C bonds connecting the isopropyl and carboxymethyl groups.
Rotation around the C-C bond of the glycine moiety.
Rotation around the C-O bond of the carboxylic acid group.
Computational methods can systematically explore these rotational possibilities to generate a complete conformational landscape, identifying the global minimum energy structure and the relative energies of other stable conformers. This information is vital for understanding how the molecule might bind to biological receptors or enzymes.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is the most widely used computational method for studying molecules of this size due to its favorable balance of accuracy and computational cost. nih.gov DFT is used to perform the calculations described in the preceding sections, such as geometry optimization, reaction mechanism simulation, and conformational analysis. Beyond this, DFT provides a framework for predicting chemical reactivity through various conceptual descriptors.
Reactivity Descriptors:
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For N-nitroso-N-isopropylglycine, the MEP would show a strong negative potential around the nitroso oxygen atom, identifying it as the primary site for electrophilic attack or hydrogen bonding. The proton of the carboxylic acid group would be a site of strong positive potential.
Frontier Molecular Orbitals (HOMO/LUMO): As mentioned earlier, the shapes and energies of the HOMO and LUMO are used to predict reactivity based on frontier orbital theory. The HOMO indicates where the molecule is most likely to donate electrons (react with an electrophile), while the LUMO shows where it is most likely to accept electrons (react with a nucleophile).
Fukui Functions: These descriptors provide a more quantitative measure of the reactivity at each specific atomic site in the molecule. The Fukui function can be calculated to predict the most likely sites for nucleophilic attack, electrophilic attack, and radical attack. For N-nitrosamines, this analysis can help pinpoint which α-carbon is more susceptible to metabolic hydroxylation, a key step in their carcinogenic activation.
By applying these DFT-based tools, researchers can build a comprehensive theoretical model of the chemical reactivity of N-nitroso-N-isopropylglycine. This predictive power is crucial for assessing its potential biological activity and environmental impact, guiding further experimental research.
Biochemical Interactions and in Vitro Mechanistic Investigations of Glycine, N 1 Methylethyl N Nitroso
Mechanisms of Interaction with Nucleic Acids and DNA in Cell-Free Systems
The genotoxicity of N-nitrosamines is contingent upon their metabolic transformation into reactive electrophilic species that can interact with nucleic acids. nih.govnih.gov This activation process is a prerequisite for their ability to damage DNA. nih.gov
Formation of DNA Adducts and Alkylation Mechanisms
The carcinogenic activity of N-nitrosamines is strongly linked to their capacity to alkylate DNA. nih.gov Following metabolic activation, these compounds are converted into potent alkylating agents that can form covalent bonds, known as adducts, with DNA bases. nih.govnih.gov While all cellular macromolecules are susceptible to attack, the interaction with DNA is considered central to the initiation of malignant transformation. nih.gov
The primary mechanism involves the transfer of an alkyl group to nucleophilic sites on the DNA molecule. Key targets for alkylation include the N7 position of guanine, the N3 position of adenine, and, critically, the O6 position of guanine. nih.gov The formation of O6-alkylguanine is considered a particularly significant lesion in the context of carcinogenesis. nih.govnih.gov The reactive species generated from NDIPA would be an isopropyl group, leading to the formation of corresponding isopropyl-DNA adducts. The general process of DNA alkylation by metabolically activated nitrosamines is depicted in the table below.
| Activating Step | Reactive Intermediate | Mechanism | Primary DNA Adducts |
|---|---|---|---|
| Metabolic α-Hydroxylation | Isopropyldiazonium Ion | Nucleophilic attack by DNA bases (SN1/SN2 type reaction) | O6-isopropylguanine, N7-isopropylguanine, N3-isopropyladenine |
Role of Reactive Intermediates (e.g., Diazonium Ions)
The formation of DNA adducts by N-nitrosamines is not a direct reaction but is mediated by highly reactive intermediates. nih.govresearchgate.net The central pathway involves enzymatic α-hydroxylation, which converts the parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. researchgate.net This intermediate undergoes spontaneous decomposition. researchgate.net
For NDIPA, α-hydroxylation would occur on one of the tertiary carbons of the isopropyl groups. The resulting α-hydroxy-N-nitrosodiisopropylamine is transient and rapidly breaks down, releasing an aldehyde (acetone in this case) and an alkyldiazonium ion, specifically the isopropyldiazonium ion. nih.govresearchgate.netresearchgate.net This diazonium ion is a potent electrophile and is considered the ultimate reactive species responsible for DNA alkylation. nih.govnih.gov It can further decompose by releasing molecular nitrogen (N₂) to form a highly reactive carbenium ion (an isopropyl cation), which then alkylates DNA. nih.gov The metabolic activation cascade for a similar compound, N-nitrosodipropylamine (NDPA), which proceeds via a propyldiazonium ion, has been well-documented. nih.gov
Interaction with Proteins and Enzymes in Model Systems
The metabolic activation of NDIPA is intrinsically linked to its interaction with specific enzyme systems. The primary enzymes involved are from the cytochrome P450 (CYP) superfamily, which catalyze the initial activation step. nih.govimpactfactor.org Therefore, a direct interaction between NDIPA and the active site of these enzymes is the foundational event in its biotransformation.
Furthermore, the reactive electrophilic intermediates generated during metabolism, such as the isopropyldiazonium ion, are not exclusively reactive towards DNA. nih.gov These intermediates can also form adducts with other cellular nucleophiles, including amino acid residues in proteins. nih.govnih.gov This can lead to protein damage and altered enzyme function. In vitro studies with other nitrosamines have demonstrated the formation of protein adducts, indicating that this is a relevant pathway for the reactive metabolites of NDIPA. nih.gov
Enzymatic Biotransformation Pathways in Non-Human, In Vitro or Microbial Models
In vitro models, particularly those using liver microsomes, have been instrumental in elucidating the metabolic pathways of N-nitrosamines. nih.govnih.govresearchgate.net These systems contain a high concentration of phase I enzymes, such as cytochrome P450s, which are essential for nitrosamine metabolism. researchgate.net
Role of Cytochrome P450 Enzymes in Alpha-Hydroxylation
Alpha-hydroxylation is the crucial, rate-limiting step in the metabolic activation of most dialkyl N-nitrosamines. researchgate.netchemrxiv.org This reaction is catalyzed by a range of cytochrome P450 monooxygenases. nih.govimpactfactor.org Studies on various nitrosamines in rat and human liver microsomes have identified several key CYP enzymes responsible for this bioactivation. nih.govnih.gov For instance, CYP2E1 is a primary catalyst for the metabolism of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.govnih.gov For the structurally similar N-nitrosodipropylamine (NDPA), both CYP2E1 and CYP2B1 have been implicated. nih.gov It is highly probable that these or other related P450 enzymes are also responsible for the α-hydroxylation of NDIPA in these model systems. The efficiency of α-hydroxylation is a key determinant of the mutagenic potential of a given nitrosamine. chemrxiv.orgresearchgate.net
| N-Nitrosamine Compound | Key Cytochrome P450 Enzymes Involved in α-Hydroxylation | Reference |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6 | nih.govnih.gov |
| N-Nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 | nih.gov |
| N-Nitrosodipropylamine (NDPA) | CYP2E1, CYP2B1 | nih.gov |
| N'-Nitrosonornicotine (NNN) | CYP2A enzymes (e.g., 2A3, 2A5, 2A6, 2A13) | nih.gov |
| N-Nitroso propranolol (B1214883) (NNP) | CYP2C19 | researchgate.net |
Denitrosation Pathways in Biological Systems
Besides α-hydroxylation, denitrosation represents an alternative, competing metabolic pathway for N-nitrosamines. nih.gov This process involves the cleavage of the N-N=O bond, releasing nitric oxide (NO) and yielding the corresponding secondary amine (diisopropylamine in the case of NDIPA). nih.gov Studies with human liver microsomes have shown that denitrosation does occur, although often at a lower rate than α-hydroxylation (dealkylation). nih.govpsu.edu For NDMA, the rate of denitrosation was found to be 5-10% of the rate of demethylation at low substrate concentrations, with this ratio increasing at higher concentrations. nih.govpsu.edu
One proposed mechanism for denitrosation involves an initial hydrogen abstraction from the α-carbon to form a radical intermediate, which then loses NO. nih.gov The released NO can be subsequently oxidized to nitrite (B80452) and nitrate (B79036). nih.gov This pathway is generally considered a detoxification route, as it prevents the formation of the DNA-alkylating diazonium ions. nih.gov
Impact on Cellular Processes and Biomolecules in Controlled In Vitro Environments
Information regarding the specific impact of Glycine (B1666218), N-(1-methylethyl)-N-nitroso- on cellular processes and biomolecules in controlled in vitro environments is not available in published scientific literature. Studies on related N-nitroso compounds often investigate effects such as DNA adduction, inhibition of protein synthesis, and induction of oxidative stress. However, in the absence of direct experimental data for Glycine, N-(1-methylethyl)-N-nitroso-, any discussion of its potential effects would be speculative and fall outside the required scope of this article.
General Information on N-Nitroso Compounds (for context only, not specific to Glycine, N-(1-methylethyl)-N-nitroso-):
N-nitroso compounds are a class of chemicals known for their potential to act as carcinogens and mutagens. toxys.com Their biological activity is often dependent on metabolic activation by enzymes, such as the cytochrome P450 system. nih.gov This metabolic process can lead to the formation of reactive electrophilic species that can interact with cellular macromolecules like DNA and proteins. nih.gov
Interaction with DNA is a key mechanism of the genotoxicity of many N-nitroso compounds. nih.gov This can involve the formation of DNA adducts, which, if not repaired by cellular mechanisms, can lead to mutations during DNA replication. nih.gov In vitro assays, such as the Ames test and studies using cultured mammalian cells, are commonly employed to assess the mutagenic and genotoxic potential of these compounds. hesiglobal.orgnih.gov
It is important to reiterate that the above information is general to the class of N-nitroso compounds and does not represent specific findings for Glycine, N-(1-methylethyl)-N-nitroso-.
Occurrence and Formation in Non Biological/non Clinical Matrices for Research Characterization
Formation in Food Systems During Processing and Storage (Chemical Perspective)
The formation of N-nitroso compounds in food, particularly during processing and storage, is a well-documented phenomenon. nih.gov These compounds arise from the reaction between a nitrosating agent, typically derived from nitrite (B80452), and a secondary or tertiary amine. cambridge.orgnih.gov In the context of "Glycine, N-(1-methylethyl)-N-nitroso-", the key precursors are the amino acid glycine (B1666218) and the secondary amine, isopropylamine (B41738).
Chemical Principles of Formation:
N-nitroso compounds are generally formed when a secondary amine reacts with a nitrosating agent. nih.gov In food systems, sodium nitrite (NaNO₂) is a common additive in cured meats to prevent the growth of Clostridium botulinum and to achieve the characteristic color and flavor. nih.gov Under acidic conditions, such as those found in the stomach or in certain fermented foods, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating species, including dinitrogen trioxide (N₂O₃). mdpi.comearthwormexpress.com These species can then react with secondary amines to form N-nitrosamines. mdpi.com
The general reaction is as follows: R₂NH (secondary amine) + HNO₂ → R₂N-N=O (N-nitrosamine) + H₂O
For the formation of Glycine, N-(1-methylethyl)-N-nitroso-, the reaction would involve N-isopropylglycine (the secondary amine formed from the reaction of glycine and an isopropyl group source) and a nitrosating agent.
Precursor Availability in Food:
Glycine: As a fundamental amino acid, glycine is ubiquitous in protein-rich foods such as meat, fish, and dairy products. nih.gov It is also used as a food additive for its sweet taste and as a nutrient supplement. wikipedia.org
Isopropylamine: Isopropylamine has been detected in various food items, including pork, boiled beef, and certain white wines. nih.gov It can also be present in corn and soybeans. foodb.ca Its presence can be a result of the decomposition of larger molecules or from environmental sources.
Factors Influencing Formation in Food:
Several factors can influence the rate of N-nitrosamine formation in food products:
pH: The optimal pH for the nitrosation of most secondary amines is in the acidic range, typically between 2.5 and 3.5. cambridge.org
Temperature: High temperatures, such as those used in frying or grilling, can accelerate the formation of N-nitroso compounds. nih.govresearchgate.net
Presence of Inhibitors: Antioxidants like ascorbic acid (vitamin C) and erythorbic acid are often added to cured meats to inhibit nitrosamine (B1359907) formation by reducing the nitrosating agents. earthwormexpress.com
Microbial Activity: Some microorganisms can contribute to the formation of N-nitroso compounds by reducing nitrate (B79036) to nitrite and by degrading proteins into amino acids and amines. nih.govnih.gov
Table 1: General Occurrence of N-Nitroso Compounds in Various Food Categories
| Food Category | Common N-Nitroso Compounds Detected | Typical Concentration Range (µg/kg) |
| Cured Meats (e.g., bacon, sausages) | N-nitrosodimethylamine (NDMA), N-nitrosopyrrolidine (NPYR) | <1 - >100 |
| Beer | N-nitrosodimethylamine (NDMA) | <1 - 5 |
| Cheese | N-nitrosodimethylamine (NDMA) | <1 - 10 |
| Fish (smoked, salted) | N-nitrosodimethylamine (NDMA) | <1 - >20 |
Note: This table represents general findings for common N-nitroso compounds and is for illustrative purposes. Data for "Glycine, N-(1-methylethyl)-N-nitroso-" is not available.
Presence and Generation in Industrial Processes and Effluents
Industrial activities can be significant sources of N-nitroso compounds and their precursors in the environment. usp.org The formation of "Glycine, N-(1-methylethyl)-N-nitroso-" in industrial settings would again depend on the presence of glycine, isopropylamine, and nitrosating agents in the same process streams.
Sources of Precursors in Industrial Effluents:
Glycine: Glycine is used in various industrial applications, including as an intermediate in the production of the herbicide glyphosate (B1671968) and in the synthesis of pharmaceuticals. google.comorisonchem.com Wastewater from these manufacturing processes can contain significant amounts of glycine. google.comgoogle.com It is also used in electroplating baths. orisonchem.com
Isopropylamine: Isopropylamine is a high-production-volume chemical used as a solvent, a dehairing agent in the tanning industry, and as an intermediate in the synthesis of pesticides, pharmaceuticals, dyes, and rubber accelerators. solubilityofthings.comguidechem.comwhamine.com Effluents from these industries are potential sources of isopropylamine. nih.gov It has been detected in wastewater from various industrial sectors. nih.gov
Formation Conditions in Industrial Settings:
Industrial processes can provide the necessary conditions for nitrosation reactions. For instance, the use of nitrites or nitrogen oxides in chemical syntheses or as corrosion inhibitors, combined with the presence of amines like isopropylamine and glycine in wastewater streams, could lead to the formation of N-nitroso compounds. A study of industrial wastewater effluents in Spain found that precursors for various N-nitrosamines were present across different industry types, with tanneries and chemical manufacturing being notable sources. usp.org
Table 2: Examples of Industries with Potential for Precursor Discharge
| Industry Type | Potential Precursor(s) Discharged | Relevant N-Nitroso Compound Formation Potential |
| Agrochemical Manufacturing | Glycine, Isopropylamine | Potential for N-nitrosated amino acids |
| Pharmaceutical Manufacturing | Glycine, Isopropylamine | Potential for N-nitrosated amino acids and other nitrosamines |
| Tanneries | Isopropylamine (as dehairing agent) | Potential for various nitrosamines |
| Rubber and Tire Manufacturing | Various amines (including potentially isopropylamine derivatives) | High potential for various nitrosamines |
| Dye Manufacturing | Isopropylamine and other amines | Potential for various nitrosamines |
This table is based on the known uses of the precursor compounds. Specific data on "Glycine, N-(1-methylethyl)-N-nitroso-" is not available.
Studies on Formation in Environmental Water Treatment Systems
The formation of N-nitroso compounds as disinfection byproducts (DBPs) in drinking water and wastewater treatment plants is a significant public health concern. epa.gov While research has predominantly focused on volatile nitrosamines like N-nitrosodimethylamine (NDMA), the principles of their formation can be extended to non-volatile N-nitrosated amino acids.
Formation during Water Disinfection:
Disinfectants such as chloramine, and to a lesser extent chlorine and ozone, can react with amine precursors in water to form N-nitroso compounds. epa.govnih.govacs.org The formation pathways are complex and depend on the specific disinfectant and the chemical structure of the amine precursor. acs.org Chloramination, in particular, has been identified as a significant process leading to the formation of various N-nitrosamines. morressier.com
Precursors in Water Systems:
Glycine: Glycine can be present in water sources due to discharges from wastewater treatment plants and industrial effluents. google.comrsc.org It is also a naturally occurring amino acid that can be found in surface waters. Studies have investigated the adsorption of glycine on materials used in water treatment, indicating its presence and interaction within these systems. acs.org
Isopropylamine: Isopropylamine is miscible in water and can enter water systems through industrial discharges and agricultural runoff. nih.govquimidroga.com It has been detected in river water and sewage. nih.gov Its presence in water makes it a potential precursor for nitrosamine formation during disinfection.
Factors Influencing Formation in Water Treatment:
Disinfectant Type and Dose: Monochloramine is generally considered to be a more potent precursor for N-nitrosamine formation than free chlorine. nih.gov The dose of the disinfectant also plays a crucial role.
Precursor Concentration and Type: The concentration and chemical nature of the amine precursors in the source water are key determinants of the types and amounts of N-nitroso compounds formed. epa.gov
Water Quality Parameters: pH, temperature, and the presence of other organic matter can influence the reaction kinetics of N-nitroso compound formation. nih.gov
Wastewater Influence: Source waters impacted by wastewater effluents often have higher concentrations of organic nitrogen compounds, which can serve as precursors for N-DBPs. epa.govresearchgate.net
Although direct studies monitoring the formation of "Glycine, N-(1-methylethyl)-N-nitroso-" in water treatment systems are absent from the literature, the presence of its precursors, glycine and isopropylamine, in water sources and the known reactivity of disinfectants with amines suggest a potential for its formation as a disinfection byproduct.
Future Research Directions and Unresolved Questions Regarding Glycine, N 1 Methylethyl N Nitroso
Development of Novel and More Sensitive Analytical Techniques
A primary challenge in the study of N-nitroso compounds is their detection at trace levels in complex matrices. The demand for highly sensitive and specific analytical methods with limits of quantification (LOQs) in the parts-per-billion (ppb) and even sub-ppb ranges is a significant driver for innovation. nih.gov
Future research will likely concentrate on the following areas:
Advancements in Mass Spectrometry: Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are central to nitrosamine (B1359907) analysis. nih.govresearchgate.net Ongoing developments aim to improve ionization efficiency, reduce matrix effects, and enhance the sensitivity of these instruments for detecting compounds like Glycine (B1666218), N-(1-methylethyl)-N-nitroso-.
High-Resolution Mass Spectrometry (HRMS): HRMS offers the potential for more definitive identification and quantification of unknown N-nitroso compounds and their transformation products without the need for specific reference standards.
Novel Screening Methods: There is a growing interest in developing rapid and cost-effective screening tools. nih.gov Fluorescence-based methods, for instance, show potential for quickly screening samples for the presence of nitrosamine impurities. nih.gov
Minimizing Artifact Formation: A critical aspect of analytical method development is preventing the artificial formation of nitrosamines during sample preparation and analysis, which can lead to overestimation. nih.gov Research into new derivatization agents and optimized extraction and injection conditions is crucial.
Table 1: Emerging Analytical Techniques for N-Nitroso Compounds
| Technique | Principle | Advantages | Future Research Focus |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. researchgate.net | High sensitivity and specificity, suitable for a wide range of compounds. nih.gov | Improving ionization, reducing matrix interference, enhancing sensitivity for trace analysis. |
| GC-MS/MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile nitrosamines. | Development of new derivatization techniques to improve volatility and thermal stability. |
| Fluorescence-based Methods | Detection based on the fluorescent properties of the compounds or their derivatives. nih.gov | Potential for rapid screening and high-throughput analysis. nih.gov | Enhancing selectivity and sensitivity, developing novel fluorescent probes. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for elemental composition determination. | Identification of unknown nitrosamines and their metabolites without reference standards. | Building spectral libraries and developing data processing workflows. |
Exploration of Advanced Remediation and Degradation Technologies
The persistence of certain N-nitroso compounds in the environment necessitates the development of effective remediation technologies. mit.edu Research is moving beyond conventional methods to explore more efficient and environmentally benign approaches for the degradation of these contaminants.
Key areas for future exploration include:
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals, are promising for the destruction of N-nitroso compounds in water. nih.govmdpi.com Technologies such as UV/H₂O₂, UV/Ozone, and Fenton-like processes are being investigated to optimize degradation efficiency and understand the formation of byproducts. mdpi.commdpi.commtu.edu
Advanced Reduction Processes (ARPs): As an alternative to oxidation, ARPs utilize highly reactive reducing radicals. mdpi.com The UV/sulfite process, for example, has shown efficiency in the reductive degradation of N-nitrosodimethylamine (NDMA). mdpi.com Further research is needed to apply these methods to a broader range of nitrosamines.
Bioremediation: The use of microorganisms to break down environmental contaminants is a sustainable approach. nih.govfrontiersin.org Studies have identified bacterial strains, such as various Bacillus and Rhodococcus species, capable of degrading nitrosamines. iwaponline.com Future work will focus on identifying more robust microbial consortia, understanding the enzymatic pathways involved, and optimizing conditions for in-situ and ex-situ bioremediation. frontiersin.org
Electrochemical Methods: Electrochemical reduction and oxidation offer a chemical-free approach to degradation. acs.org The use of novel electrode materials, such as boron-doped diamond film electrodes, is an active area of research aimed at improving efficiency and reducing energy consumption. mit.edu
Nanotechnology: Nanoparticles are being explored for their potential in remediation technologies to detoxify pollutants. nih.gov Research into nanomaterials that can catalytically degrade or adsorb N-nitroso compounds could lead to highly efficient water treatment solutions. nih.gov
Deeper Mechanistic Insights into Environmental and Biological Transformations
A fundamental understanding of how Glycine, N-(1-methylethyl)-N-nitroso- transforms in the environment and within biological systems is critical for assessing its risk and fate. While the general pathways for some N-nitrosamines are known, specific mechanisms and influencing factors require more detailed investigation.
Unresolved questions and future research directions include:
Metabolic Activation Pathways: In biological systems, the carcinogenicity of many N-nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. researchgate.nethesiglobal.org This process, often involving α-hydroxylation, leads to the formation of unstable intermediates that can alkylate DNA. researchgate.netnih.gov Identifying the specific CYP isozymes responsible for the metabolism of Glycine, N-(1-methylethyl)-N-nitroso- and characterizing its unique metabolites are key research goals.
Microbial Degradation Mechanisms: While several bacteria are known to degrade nitrosamines, the precise enzymatic and metabolic pathways are not fully elucidated for all compounds. nih.govpsu.edu Some bacteria convert nitrosamines to the parent amine and nitrite (B80452), while others can mineralize them to CO₂. nih.govnih.gov Research using "omics" technologies (genomics, proteomics, metabolomics) can help to identify the genes and enzymes involved and understand the regulatory networks that control these degradation pathways. frontiersin.org
Photodegradation Pathways: UV photolysis is a known degradation pathway for N-nitroso compounds, involving the cleavage of the N-N bond. mit.edu However, the reaction mechanisms can be complex, involving radicals and leading to various transformation products. mdpi.commtu.edu Quantum mechanical calculations are being employed to provide deeper mechanistic insight into the elementary reaction pathways during UV-induced degradation. nih.govmdpi.com
Influence of Environmental Factors: The transformation rates and pathways of N-nitroso compounds are influenced by environmental conditions such as pH, temperature, the presence of dissolved oxygen, and the composition of the surrounding matrix. mdpi.com Systematic studies are needed to quantify the impact of these factors on the fate of Glycine, N-(1-methylethyl)-N-nitroso- in different environmental compartments like soil and water.
Table 2: Known and Investigated Transformation Pathways for N-Nitroso Compounds
| Transformation Type | Mediating Agent/Process | Key Mechanistic Steps | Resulting Products | Research Gaps |
|---|---|---|---|---|
| Biological (Metabolic Activation) | Cytochrome P450 Enzymes researchgate.net | α-hydroxylation of the carbon adjacent to the N-nitroso group. researchgate.net | Unstable intermediates, aldehydes, reactive diazonium ions that can alkylate DNA. researchgate.net | Identification of specific P450 isozymes and unique metabolites for Glycine, N-(1-methylethyl)-N-nitroso-. |
| Biological (Microbial Degradation) | Bacteria (e.g., Rhodococcus, Bacillus) iwaponline.comnih.gov | Enzymatic cleavage, either via denitrosation or oxidation. nih.govnih.gov | Parent amine, nitrite, CO₂, formate, various metabolites. nih.govnih.gov | Elucidation of specific enzymatic pathways and genetic regulation for different bacterial strains. |
| Chemical (Photodegradation) | UV Irradiation mit.edu | Cleavage of the N-N bond, formation of radical species. mit.edu | Parent amine radicals, nitric oxide, various secondary products (e.g., methylamine, formaldehyde, nitrite). mit.edumdpi.com | Detailed understanding of radical-involved reaction pathways and final product distribution. mdpi.com |
| Chemical (Advanced Oxidation) | Hydroxyl Radicals (•OH) nih.gov | Hydrogen atom abstraction from the alkyl chains. | Complex mixture of transformation byproducts. mdpi.com | Elucidation of detailed reactivity and reaction pathways for specific nitrosamines. mdpi.com |
Application in Advanced Chemical Synthesis or Materials Science Research (if applicable)
While N-nitroso compounds are primarily studied for their toxicological and environmental relevance, their unique chemical structure can also be leveraged in synthetic chemistry. The N-nitroso group can act as a protecting group or as a precursor to other functionalities.
Potential future applications, based on the chemistry of related compounds, could include:
Synthesis of Heterocyclic Compounds: N-nitrosoglycine derivatives have been used as precursors in the synthesis of mesoionic heterocyclic compounds like sydnones and sydnone (B8496669) imines. researchgate.netnih.gov These compounds are of interest as nitric oxide (NO) donors for potential biomedical applications. nih.gov Research could explore the utility of Glycine, N-(1-methylethyl)-N-nitroso- in creating novel heterocyclic systems.
Precursors for Diazo Compounds: Certain N-nitroso compounds can be converted to diazoalkanes, which are versatile reagents in organic synthesis, used for cyclopropanations, insertions, and other carbon-carbon bond-forming reactions. nih.gov
Development of Nitrogen-Containing Macrocycles: The synthesis of complex nitrogen-containing macrocycles is a rapidly developing field, with applications in supramolecular chemistry, catalysis, and sensing. mdpi.com The functional groups present in Glycine, N-(1-methylethyl)-N-nitroso- could potentially be incorporated into novel macrocyclic architectures after chemical modification.
It is important to note that research in this area is nascent, and any synthetic application would need to be carefully managed due to the inherent hazards associated with this class of compounds.
Q & A
Q. Table 1: Physicochemical Properties of Glycine, N-(1-methylethyl)-N-nitroso-
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂O | CAS 601-77-4 |
| Boiling Point | 194.5°C | GC-MS |
| Vapor Pressure | 0.616 mmHg (25°C) | Antoine Equation |
| Mutagenicity (EC₅₀) | 7500 ppb (Micronucleus assay) | RTECS |
Q. Table 2: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| Dioxane | 2.21 | 0.045 | |
| Acetonitrile | 37.5 | 0.012 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
